8-Methyl-8-azabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-8-azabicyclo[321]octan-2-one is a bicyclic compound with the molecular formula C8H13NO It is a derivative of tropane alkaloids, which are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-8-azabicyclo[32It is known that this compound belongs to the class of organic compounds known as tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
The specific mode of action of 8-Methyl-8-azabicyclo[32As a tropane alkaloid, it may interact with its targets by binding to their active sites, thereby modulating their function
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters . The specific effects of 8-Methyl-8-azabicyclo[3.2.1]octan-2-one on these pathways require further investigation.
Result of Action
The molecular and cellular effects of 8-Methyl-8-azabicyclo[32It has been reported that similar compounds exhibit nematicidal activities , suggesting that 8-Methyl-8-azabicyclo[321]octan-2-one may have similar effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-8-azabicyclo[32Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity . Further research is needed to understand how these and other environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves the enantioselective construction from an acyclic starting material that contains all the required stereochemical information .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate/ZnBr2.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Biology: Its derivatives are used to study biological processes and interactions at the molecular level.
Medicine: The compound and its derivatives have potential therapeutic applications due to their biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares the core structure but lacks the methyl group at the 8-position.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in place of the nitrogen atom.
Tropinone: A precursor in the synthesis of tropane alkaloids, with a similar bicyclic structure.
Uniqueness: 8-Methyl-8-azabicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8-position and the presence of a nitrogen atom in the bicyclic structure differentiate it from other similar compounds, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZAOHGVLPCBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.